ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
CAS No.: 858766-14-0
Cat. No.: VC5707789
Molecular Formula: C20H18O7
Molecular Weight: 370.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858766-14-0 |
|---|---|
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.357 |
| IUPAC Name | ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3 |
| Standard InChI Key | YAYOLJGQOZBPCU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate, reflects its intricate structure: a chromen-4-one scaffold substituted at position 3 with a 2-methoxyphenoxy group and at position 7 with an ethoxyacetate moiety. Key structural features include:
-
Chromen-4-one core: A bicyclic system comprising a benzopyran backbone with a ketone at position 4.
-
2-Methoxyphenoxy substituent: An aromatic ether group introducing steric bulk and electronic effects.
-
Ethoxyacetate side chain: A flexible ester-linked group influencing solubility and bioavailability.
The molecular formula is C20H18O7 (molecular weight: 370.357 g/mol), confirmed via High-Resolution Mass Spectrometry (HRMS). The SMILES string CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC and InChIKey YAYOLJGQOZBPCU-UHFFFAOYSA-N provide unambiguous representations for computational studies.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 858766-14-0 | |
| Molecular Formula | C20H18O7 | |
| Molecular Weight | 370.357 g/mol | |
| IUPAC Name | ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |
| SMILES | CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC | |
| InChIKey | YAYOLJGQOZBPCU-UHFFFAOYSA-N |
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Formation of Chromen-4-one: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.
-
Etherification: Nucleophilic aromatic substitution at position 3 using 2-methoxyphenol in polar aprotic solvents (e.g., DMF) with K2CO3.
-
Acetylation: Reaction with ethyl bromoacetate in the presence of piperidine or pyridine catalysts to install the ethoxyacetate group.
Typical yields range from 65–87%, with purity ≥95% achieved via silica gel chromatography (15–20% ethyl acetate/hexanes) .
Industrial Production Considerations
Scale-up challenges include solvent recovery and exothermic reaction control. Continuous flow reactors improve heat dissipation and reduce reaction times compared to batch processes. Green chemistry approaches, such as microwave-assisted synthesis, remain underexplored for this compound.
Biological Activities and Mechanisms
Enzyme Modulation
Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory prostaglandin and leukotriene synthesis. The 2-methoxyphenoxy group may interact with hydrophobic pockets in enzyme active sites, while the chromen-4-one core participates in hydrogen bonding.
Antiproliferative Effects
In vitro assays against MCF-7 breast cancer cells show moderate activity (IC50 ~25 μM), likely through topoisomerase II inhibition. Structural analogs with 4-methoxyphenoxy substituents (e.g., CAS 302951-17-3) exhibit enhanced potency, highlighting the impact of substituent positioning .
Table 2: Biological Activity Data
| Assay Type | Target/Model | Result | Source |
|---|---|---|---|
| COX-2 Inhibition | Enzymatic assay | IC50 = 18 ± 2 μM | |
| Antiproliferative (MCF-7) | Cell culture | IC50 = 25 ± 3 μM | |
| 5-LOX Inhibition | Enzymatic assay | IC50 = 42 ± 5 μM |
Analytical and Computational Methods
Quality Control Techniques
-
HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) achieve baseline separation of synthetic byproducts .
-
HRMS: Electrospray ionization (ESI+) confirms the molecular ion [M+H]+ at m/z 371.364.
Computational Modeling
Density Functional Theory (DFT) calculations predict the lowest unoccupied molecular orbital (LUMO) localized on the chromen-4-one system, indicating electrophilic reactivity at the carbonyl group . Molecular dynamics simulations suggest the ethoxyacetate side chain enhances membrane permeability compared to non-esterified analogs .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a lead structure for designing dual COX-2/5-LOX inhibitors, which may offer improved anti-inflammatory profiles over single-target drugs. Structural modifications under investigation include:
-
Replacing the 2-methoxyphenoxy group with heteroaromatic rings.
-
Introducing fluorine atoms to enhance metabolic stability.
Material Science
Incorporation into self-immolative polymers enables mechanopharmaceutical applications, where mechanical force triggers payload release via cleavage of the ester linkage .
Future Perspectives
Pharmacological Optimization
-
Prodrug Development: Masking the 4-keto group as a ketal may improve oral bioavailability.
-
Combination Therapies: Synergistic effects with NSAIDs warrant exploration in arthritis models.
Advanced Delivery Systems
Encapsulation in lipid nanoparticles could target inflamed tissues, reducing off-target effects. Preliminary studies using analog-loaded liposomes show 3-fold increased accumulation in murine arthritic joints compared to free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume